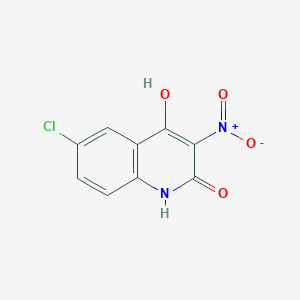
6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one is a quinoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one typically involves multi-step organic reactions. One common method might include the nitration of a precursor quinoline compound followed by chlorination and hydroxylation under controlled conditions. Specific reagents and catalysts, such as nitric acid for nitration and chlorine gas for chlorination, are used in these steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution using sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe for studying biological pathways and enzyme activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group could be involved in redox reactions, generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
6-Chloroquinoline: Used in the synthesis of antimalarial drugs.
3-Nitroquinoline: Studied for its potential anticancer activity.
Uniqueness
6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one is unique due to the combination of nitro, hydroxy, and chloro substituents on the quinoline ring, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C9H5ClN2O4 |
|---|---|
Molecular Weight |
240.60 g/mol |
IUPAC Name |
6-chloro-4-hydroxy-3-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5ClN2O4/c10-4-1-2-6-5(3-4)8(13)7(12(15)16)9(14)11-6/h1-3H,(H2,11,13,14) |
InChI Key |
CZCJLOLVVYAZOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=O)N2)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














